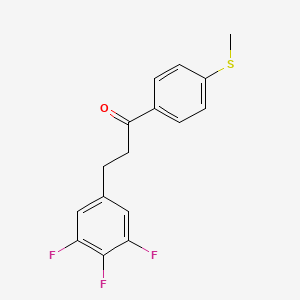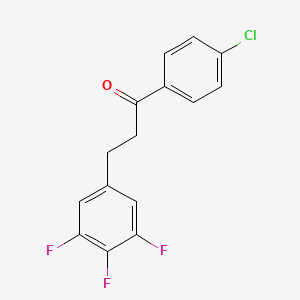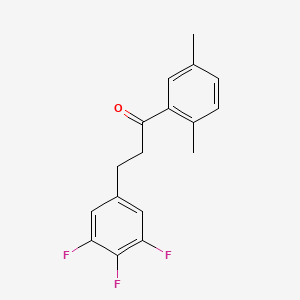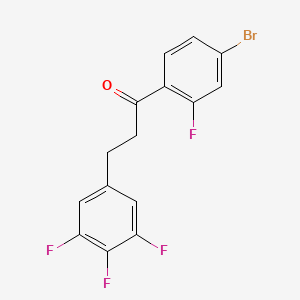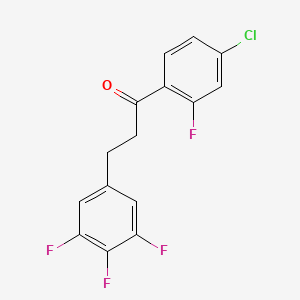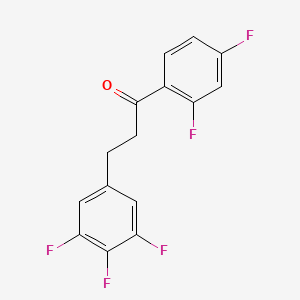
4-Isopropoxy-3-pyrazol-1-ylmethyl-benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isopropoxy-3-pyrazol-1-ylmethyl-benzaldehyde is a useful research compound. Its molecular formula is C14H16N2O2 and its molecular weight is 244.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Bioactivity Studies
4-Isopropoxy-3-pyrazol-1-ylmethyl-benzaldehyde and its derivatives have been synthesized and studied for various bioactivities. For instance, a series of benzenesulfonamides were synthesized using similar substituted benzaldehydes and tested for cytotoxicity, tumor-specificity, and carbonic anhydrase inhibition. Some derivatives exhibited notable cytotoxic activities, hinting at potential anti-tumor applications (Gul et al., 2016).
Chemical Synthesis and Structural Analysis
Chemical processes involving this compound derivatives have been explored for creating complex molecular structures. This includes intramolecular 1,3-dipolar cycloaddition of nitrilimines bearing alkenyl groups, leading to various cycloadducts. These chemical reactions are significant for understanding the reactivity of these compounds and their potential utility in synthesizing novel chemical entities (Shimizu et al., 1982).
Antimicrobial and Antioxidant Applications
Compounds synthesized from similar benzaldehydes have shown antimicrobial and antioxidant activities. For example, a class of functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds exhibited significant antimicrobial and antioxidant properties (Rangaswamy et al., 2017).
Catalysis and Organic Synthesis
This compound derivatives have been utilized in catalysis and organic synthesis. For example, ZnO-beta zeolite was used as a catalyst for synthesizing 4H-Benzo[b]pyrans, showcasing the role of similar benzaldehydes in facilitating organic reactions (Katkar et al., 2011).
DNA Binding and Cytotoxicity Studies
Bis-pyrazoles synthesized from similar compounds have been studied for their interaction with DNA and in-vitro cytotoxicity, indicating their potential in developing therapeutic agents (Reddy et al., 2017).
Orientations Futures
Propriétés
IUPAC Name |
4-propan-2-yloxy-3-(pyrazol-1-ylmethyl)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-11(2)18-14-5-4-12(10-17)8-13(14)9-16-7-3-6-15-16/h3-8,10-11H,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPISKFFBJGWHOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C=O)CN2C=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301236550 |
Source


|
| Record name | 4-(1-Methylethoxy)-3-(1H-pyrazol-1-ylmethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301236550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015844-32-2 |
Source


|
| Record name | 4-(1-Methylethoxy)-3-(1H-pyrazol-1-ylmethyl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1015844-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1-Methylethoxy)-3-(1H-pyrazol-1-ylmethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301236550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
